5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H10N6O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H10N6O/c1-4-7(8)10-12-13(4)3-6-9-5(2)14-11-6/h3,8H2,1-2H3 |
InChI Key |
IALYXMGNMXBBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=NOC(=N2)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dicarbonyl Esters with Hydrazines
A prevalent method involves the cyclocondensation of dicarbonyl esters with hydrazines, which yields oxadiazole derivatives via hydrazide intermediates. For example, the synthesis of 1,2,4-oxadiazoles can be achieved through the following steps:
- Step 1: Reaction of a suitable dicarbonyl ester with phenyl hydrazine under reflux conditions in ethanol or acetic acid, leading to hydrazide formation.
- Step 2: Cyclization of the hydrazide with dehydrating agents such as phosphorus oxychloride or phosphoryl chloride, resulting in ring closure to form the oxadiazole.
This method is exemplified in the synthesis ofoxadiazole-2-thione derivatives, where the hydrazide reacts with carbon disulfide or ammonium thiocyanate to afford the oxadiazole ring.
Hydrazinolysis and Ring Closure
Hydrazinolysis of oxadiazole precursors can be employed to modify existing heterocycles, facilitating the introduction of amino groups or methyl substituents. The process involves:
- Treatment of oxadiazole intermediates with hydrazine hydrate.
- Cyclization under reflux or microwave irradiation to form the desired heterocycle.
Synthesis of the 1,2,3-Triazole Ring
Cycloaddition of Azides and Alkynes
The classical route to 1,2,3-triazoles involves Copper-catalyzed azide-alkyne cycloaddition (CuAAC) , which proceeds under mild conditions with high regioselectivity. The process involves:
- Preparation of azide and alkyne precursors.
- Copper(I) catalysis in solvents like tert-butanol/water or DMSO at room temperature or under microwave irradiation.
Hydrazine-Mediated Condensation
Alternative synthetic routes include the condensation of hydrazines with suitable nitriles or aldehydes, followed by cyclization to form the triazole ring, as demonstrated in the synthesis of 1H-1,2,3-triazol-4-amine derivatives.
Specific Preparation of the Target Compound
The synthesis of 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can be envisioned as a combination of the above methodologies:
Synthesis of the Oxadiazole Moiety
- Starting from a methyl-substituted dicarbonyl ester, such as methyl 2,5-dimethyl-1,2,4-oxadiazole-3-carboxylate, which can be prepared via cyclocondensation of suitable hydrazides with dehydrating agents.
- Hydrazinolysis of the ester yields the hydrazide, which then reacts with carbon disulfide or ammonium thiocyanate under reflux to form the methyl-substituted oxadiazole ring.
Formation of the Triazole Ring
- The amino group on the hydrazide intermediate reacts with an azide precursor or undergoes a Huisgen cycloaddition with an alkyne bearing a methyl substituent to form the triazole core.
- Alternatively, direct cyclization of hydrazine derivatives with nitriles or amidines under microwave irradiation can facilitate ring formation efficiently.
Final Functionalization
- Methylation at the nitrogen or carbon positions can be achieved via methyl iodide or dimethyl sulfate under basic conditions.
- The final compound is purified via recrystallization or chromatography, with structural confirmation via NMR, IR, and mass spectrometry.
Reaction Conditions and Yields
Structural Confirmation and Characterization
- NMR Spectroscopy: Confirms the presence of methyl groups, aromatic protons, and heterocyclic ring protons.
- IR Spectroscopy: Characteristic bands for NH, C=O, C=N, and heterocyclic rings.
- Mass Spectrometry: Molecular ion peaks consistent with the target molecular weight.
- X-ray Crystallography: Structural elucidation and confirmation of heterocyclic ring fusion.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could introduce various functional groups into the compound.
Scientific Research Applications
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Oxadiazole Hybrids
4-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(2,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine ()
- Structural Differences : The oxadiazole ring is substituted with a 4-chlorophenyl group, and the triazole is linked to a 2,5-dimethoxyphenyl group.
- Functional Impact : The electron-withdrawing chlorine and methoxy groups may enhance π-π stacking interactions but reduce solubility compared to the methyl-substituted target compound.
- Biological Relevance : While bioactivity data are unavailable for this compound, similar chlorophenyl-substituted oxadiazoles are associated with antimicrobial and anticancer activity .
- N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine () Structural Differences: Replaces the triazole with a thiazole ring.
Triazole Derivatives with Other Heterocycles
1,3,4-Thiadiazole Derivative 9b (IC50 = 2.94 µM, HepG2) and Thiazole Derivative 12a (IC50 = 1.19 µM, HepG2) ()
- Structural Differences : Replace the oxadiazole with thiadiazole or thiazole rings.
- Functional Impact : Thiadiazoles and thiazoles introduce sulfur atoms, which can participate in hydrogen bonding and polar interactions distinct from oxygen-containing oxadiazoles.
- Biological Relevance : These compounds exhibit potent antitumor activity, suggesting that the target compound’s oxadiazole-methyl group may offer comparable or improved selectivity depending on substituent positioning .
4-(1-Benzyl-5-Methyl-1H-1,2,3-Triazol-4-yl)-6-Phenylpyrimidin-2-Amine ()
Analogues with Modified Substituents
- 1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Amine ()
- Structural Differences : Lacks the oxadiazolemethyl group; instead, the triazole is substituted with a 4-fluorophenyl group.
- Functional Impact : The fluorine atom increases electronegativity and metabolic stability but may reduce steric bulk compared to the oxadiazolemethyl group.
Comparative Analysis Table
Key Research Findings and Implications
- Antitumor Potential: The target compound’s methyl-oxadiazole substituent may mimic the bioactivity of thiadiazole derivatives () while avoiding sulfur-related toxicity.
- Synthetic Flexibility : CuAAC and alkylation methods () enable modular synthesis, allowing rapid diversification of triazole-oxadiazole scaffolds.
- Crystallographic Insights : Analogous triazole-pyrimidine structures () demonstrate intramolecular hydrogen bonding and π-interactions, suggesting similar stabilizing effects in the target compound.
Biological Activity
5-Methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties and interactions with various biological targets.
The molecular formula of the compound is with a molecular weight of 223.19 g/mol. The compound features a triazole and oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those related to 5-methyl-1H-1,2,3-triazole. These compounds exhibit a range of mechanisms targeting cancer cell proliferation:
- Inhibition of Growth Factors : The compound may inhibit key growth factors involved in cancer progression.
- Enzyme Inhibition : It has been shown to inhibit several enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
- Molecular Docking Studies : Computational studies indicate a strong binding affinity to various cancer-related proteins, suggesting potential as a lead compound in drug development .
The biological activity of 5-methyl-1H-1,2,3-triazole derivatives can be attributed to their structural features:
- Oxadiazole Moiety : This component enhances interaction with nucleic acids and enzymes, leading to increased cytotoxicity against malignant cells.
- Triazole Ring : Known for its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules .
Case Studies
Several studies have explored the efficacy of 5-methyl-1H-1,2,3-triazole derivatives in various cancer models:
Structure-Activity Relationship (SAR)
The effectiveness of the compound is influenced by its structural characteristics. Modifications at specific sites can enhance potency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
